N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide
Description
N-(2-Methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-3-carboxamide scaffold and a 2-methoxybenzyl substituent.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2/c1-27-16-7-3-2-5-14(16)11-20-19(26)15-6-4-10-24(12-15)18-9-8-17-22-21-13-25(17)23-18/h2-3,5,7-9,13,15H,4,6,10-12H2,1H3,(H,20,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMDWAVSMHVSOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NN4C=NN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the triazolopyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The methoxybenzyl group is then introduced via nucleophilic substitution reactions, followed by the formation of the piperidine carboxamide group through amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazolopyridazine moiety can be reduced under specific conditions.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors.
Major Products
Major products formed from these reactions include oxidized derivatives of the methoxybenzyl group, reduced forms of the triazolopyridazine core, and substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
The benzyl group’s substituent significantly influences physicochemical and binding properties. Key examples include:
- N-(4-Chlorobenzyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide (): Replacing the 2-methoxy group with a 4-chloro substituent increases lipophilicity (ClogP ≈ 3.2 vs. The chloro group’s electron-withdrawing nature may alter π-π stacking interactions in binding pockets compared to the methoxy group’s electron-donating effects .
- N-Benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (): Lacking the piperidine-carboxamide moiety, this compound exhibits a simpler structure but retains the triazolo-pyridazine core. The absence of the carboxamide linker likely reduces conformational flexibility, impacting target selectivity .
Modifications to the Triazolo-Pyridazine Core
Variations in the triazolo-pyridazine ring affect electronic properties and steric bulk:
- Trifluoromethyl-substituted analogs (): The compound N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide incorporates a CF₃ group, which enhances metabolic stability and hydrophobic interactions.
- 6-Methyl-triazolo-pyridazine derivatives (): Methyl groups at the 6-position (e.g., N-(4-Methoxybenzyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine) improve solubility but may limit access to deep hydrophobic pockets in target proteins due to increased steric bulk .
Core Structure Variations
- Acetamide-linked analogs (): N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide replaces the piperidine-carboxamide with a simpler acetamide chain. This reduces molecular weight (MW ≈ 320 vs. ~420 for the target compound) but may decrease binding specificity due to loss of the piperidine ring’s conformational rigidity .
Biological Activity
N-(2-methoxybenzyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide is a complex organic compound notable for its potential therapeutic applications, particularly in oncology. This compound's structure features a piperidine core linked to a triazolo[4,3-b]pyridazine moiety and a methoxybenzyl substituent, which collectively contribute to its biological activity. The compound primarily functions as a selective inhibitor of bromodomain-containing protein 4 (BRD4), affecting gene expression related to cell growth and proliferation.
The biological activity of this compound is largely attributed to its interaction with BRD4. By binding to the first bromodomain of BRD4, the compound disrupts the interaction between BRD4 and acetylated lysine residues on histones. This inhibition can lead to the downregulation of oncogenes and other genes involved in tumorigenesis, making this compound a candidate for cancer therapies.
In Vitro Studies
Several studies have evaluated the efficacy of this compound against various cancer cell lines. For instance, it has shown significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The IC50 values for these cell lines were reported as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 0.83 ± 0.07 |
| MCF-7 | 0.15 ± 0.08 |
| HeLa | 2.85 ± 0.74 |
These results indicate that this compound exhibits potent anti-cancer properties, particularly against breast cancer cells.
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity. Comparative studies with structurally similar compounds have highlighted the importance of specific moieties in modulating activity against BRD4:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Phenyl substitution | Similar inhibition of BRD4 |
| Compound B | Thiadiazine ring instead of pyridazine | Different biological properties |
| Compound C | Fused with pyrimidine ring | Different pharmacological profile |
| Compound D | Methyl substitution | Similar but less potent |
Case Studies
One notable case study involved the evaluation of this compound in combination with other chemotherapeutic agents. This combination therapy approach demonstrated enhanced efficacy in reducing tumor size in xenograft models compared to monotherapy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
